tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a chemical compound notable for its structural features and potential applications in medicinal chemistry. It belongs to a class of compounds that combine a piperidine ring with a pyridine moiety, specifically incorporating a brominated pyridine derivative. This compound is significant in the context of drug discovery and development, particularly for its potential therapeutic effects.
The compound can be synthesized through various methods, often involving reactions that include brominated pyridine derivatives and piperidine-based carboxylates. Its synthesis has been documented in several scientific studies and patents, emphasizing its relevance in pharmaceutical research.
tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate can be classified as:
The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate typically involves the coupling of a piperidine derivative with a brominated pyridine. The general synthetic route may include:
The synthesis can yield high purity products, often verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), confirming the molecular formula .
The molecular structure of tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate features:
Key structural data includes:
tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate can participate in various chemical reactions, including:
These reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for compounds like tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate often involves interaction with biological targets such as receptors or enzymes. Specifically:
Research indicates that similar compounds have shown efficacy in modulating ion channels and receptors associated with neurological functions .
tert-Butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate has several potential applications in scientific research:
This compound's structural characteristics and reactivity make it valuable for ongoing research in medicinal chemistry and related fields .
The construction of piperidine-bromopyridine hybrid scaffolds employs distinct synthetic pathways depending on the linker chemistry between heterocycles. For amino-linked hybrids like tert-butyl 3-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 1065484-38-9), reductive amination serves as the cornerstone reaction. This involves condensing 6-bromopyridin-2-amine with N-Boc-piperidine-3-carbaldehyde followed by in situ reduction using sodium triacetoxyborohydride, achieving yields of 68-72% after crystallization [1]. For ether-linked analogs such as tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1065484-40-3), Williamson ether synthesis proves optimal, utilizing K₂CO₃-mediated SN2 reactions between 6-bromo-2-chloropyridine and N-Boc-3-(hydroxymethyl)piperidine in DMF at 80°C . Pyrrolidine variants (e.g., (S)-tert-butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate) require chiral resolution agents like L-tartaric acid to achieve >99% ee, adding 2-3 synthetic steps [4].
Table 1: Comparative Synthetic Approaches for Piperidine-Bromopyridine Hybrids
Linker Type | Reaction Protocol | Key Reagents/Conditions | Yield Range |
---|---|---|---|
Amino linker (e.g., C₁₆H₂₄BrN₃O₂) | Reductive amination | NaBH(OAc)₃, DCE, 25°C | 68-72% |
Ether linker (e.g., C₁₆H₂₃BrN₂O₃) | Williamson synthesis | K₂CO₃, DMF, 80°C | 70-75% |
Thioether linker | Nucleophilic substitution | 6-bromo-2-mercaptopyridine, K₂CO₃ | 65-70% |
Chiral pyrrolidine | Resolution + etherification | L-Tartaric acid, then K₂CO₃ | 55-60% (over 3 steps) |
Regioselective bromination at the pyridine C6 position is achieved via directed ortho-metalation (DoM) or halogen exchange. DoM protocols employ n-BuLi at −78°C to deprotonate 2-substituted pyridines, followed by quenching with Br₂, preserving Boc, carboxylate, and tert-butyl groups with >90% regioselectivity [5]. For bromine retention during downstream reactions, Pd-catalyzed coupling tolerability is critical: Suzuki-Miyaura reactions require bromine protection as boronic esters when modifying piperidine rings, while Buchwald-Hartwig aminations proceed without bromine displacement if sterically hindered amines are avoided [7]. Notably, bromine integrity is maintained during Boc deprotection (TFA/DCM) and piperidine N-alkylation, but Grignard formation via halogen/magnesium exchange with iPrMgCl·LiCl necessitates anhydrous conditions to prevent hydrolysis [7].
The tert-butoxycarbonyl (Boc) group dominates piperidine protection due to its orthogonal stability during bromopyridine functionalization. Key advantages include:
Thioether linkers (e.g., in C₁₆H₂₃BrN₂O₂S derivatives) employ Pd(0)/copper(I) dual catalysis for C-S bond formation. Optimized conditions use Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and CuI (10 mol%) with CS₂ as a sulfur surrogate, achieving 75-80% yield at 100°C [8]. For amine linkers, two catalytic approaches prevail:
Table 2: Catalytic Systems for Linker Formation
Linker Type | Catalyst System | Temperature/Time | Byproduct Mitigation |
---|---|---|---|
Thioether (C-S) | Pd₂(dba)₃/XantPhos/CuI | 100°C, 12 h | CS₂ quench to prevent polysulfides |
Amine (C-N) | XPhos-Pd-G2/K₃PO₄ | 90°C, 8 h | Oxygen exclusion to prevent Pd black |
Reductive amination | Ti(OiPr)₄/NaBH₄ | 25°C, 2 h | Anhydrous solvent to avoid imine hydrolysis |
Carbinol reduction | BF₃·OEt₂/Et₃SiH | −5°C, 1 h | Sub-zero temps prevent dehydration |
Scalable production of tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate derivatives focuses on three areas:
Table 3: Industrial-Scale Cost and Yield Analysis
Process Parameter | Lab Scale (<100 g) | Pilot Scale (1–5 kg) | Optimized Industrial Scale (>10 kg) |
---|---|---|---|
Overall yield | 55–60% | 68–72% | 82–85% |
Pd catalyst loading | 5 mol% | 1.5 mol% | <0.1 mol% |
Temperature control | Cryogenic (−78°C) | −40°C | 0–25°C |
Hazardous material fees | $178/shipment | $98/shipment | $0 (EQ packaging) |
Cost per kg | $12,500 | $8,200 | $3,800 |
Concluding Remarks
The synthetic methodologies for tert-butyl 3-(6-bromopyridin-2-yl)piperidine-1-carboxylate derivatives emphasize regioselective bromine conservation, protective group strategy optimization, and transition metal catalysis tailored to linker formation. Industrial scalability is enhanced by eliminating cryogenic steps, implementing halogen/magnesium exchange, and adopting triethylsilane reduction. These advances support the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors leveraging the 6-bromopyridin-2-yl motif for further derivatization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1